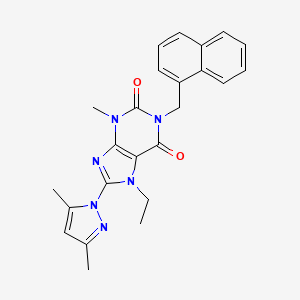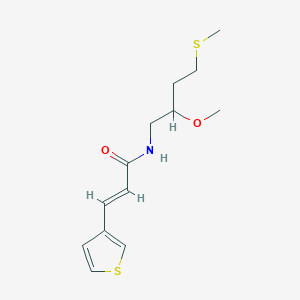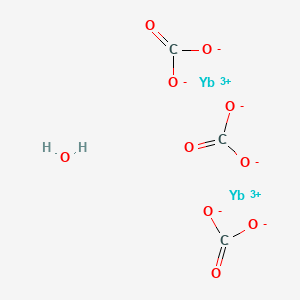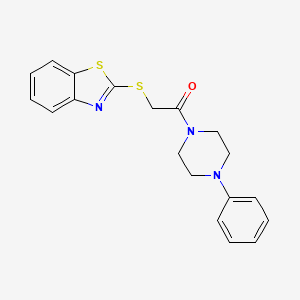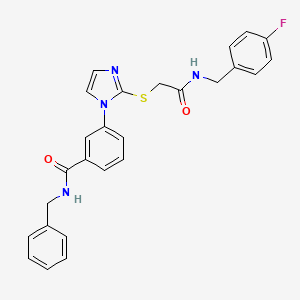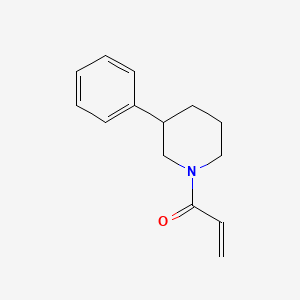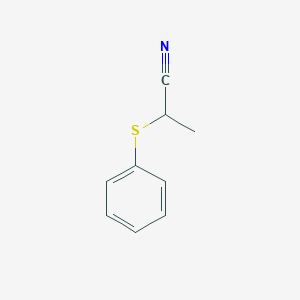
2-(Phenylthio)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylthio)propanenitrile is an organic compound that belongs to the class of nitriles . Nitriles are organic compounds that contain a -CN group, also known as a cyano group . The -CN group in nitriles is polar, which means it has a significant effect on the physical and chemical properties of these compounds .
Synthesis Analysis
Nitriles can be synthesized from various precursors. One common method involves the dehydration of amides . In this process, an amide is heated with phosphorus (V) oxide (P4O10), which removes water from the amide group to form a nitrile . Another method involves the reaction of a halogenoalkane with a cyanide ion, which replaces the halogen with a -CN group .Molecular Structure Analysis
The molecular structure of nitriles is characterized by a triple bond between the carbon and nitrogen in the -CN group . This triple bond is formed by the overlap of two p orbitals, one from the carbon atom and one from the nitrogen atom . The presence of this triple bond gives nitriles their unique physical and chemical properties .Chemical Reactions Analysis
Nitriles undergo various chemical reactions. For instance, they can be hydrolyzed under both acidic and basic conditions to form carboxylic acids . They can also be reduced to form primary amines . The reduction of a nitrile to a primary amine involves the nucleophilic attack of a hydride ion on the electrophilic carbon in the nitrile, forming an imine anion .Physical And Chemical Properties Analysis
Nitriles are generally polar molecules due to the electronegativity of the nitrogen atom in the -CN group . This polarity contributes to their relatively high boiling points and solubility in water . The physical and chemical properties of a specific nitrile, such as 2-(Phenylthio)propanenitrile, would depend on its molecular structure .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Phenylthio)propanenitrile, also known as 2-(phenylsulfanyl)propanenitrile:
Organic Synthesis
2-(Phenylthio)propanenitrile is widely used in organic synthesis as a building block for the preparation of various organic compounds. Its nitrile group can undergo numerous chemical reactions, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Pharmaceutical Research
In pharmaceutical research, 2-(Phenylthio)propanenitrile is utilized for the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents. Researchers often explore its potential in creating compounds with anti-inflammatory, anticancer, or antimicrobial properties .
Material Science
This compound is also significant in material science, particularly in the development of new materials with unique properties. It can be used in the synthesis of polymers and other materials that require specific functional groups for enhanced performance, such as improved thermal stability or mechanical strength .
Catalysis
2-(Phenylthio)propanenitrile serves as a ligand in catalytic processes. Its ability to coordinate with metals makes it useful in homogeneous catalysis, where it can enhance the efficiency and selectivity of various chemical reactions. This application is crucial in industrial processes that require precise control over reaction conditions .
Environmental Chemistry
In environmental chemistry, this compound is studied for its potential in pollution control and remediation. Its chemical properties allow it to interact with pollutants, making it a candidate for the development of new methods to remove or neutralize harmful substances from the environment .
Biochemical Studies
Researchers use 2-(Phenylthio)propanenitrile in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structure can mimic certain biological molecules, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors or activators .
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide. Its ability to interfere with biological processes in pests or weeds makes it a candidate for the development of new agrochemicals that can protect crops and improve agricultural productivity .
Analytical Chemistry
2-(Phenylthio)propanenitrile is also used in analytical chemistry as a reagent for the detection and quantification of various substances. Its reactivity with specific analytes allows for the development of sensitive and selective analytical methods, which are essential in quality control and research applications .
Wirkmechanismus
The mechanism of action of nitriles depends on the specific reaction they are involved in. For example, in the reduction of a nitrile to a primary amine, a hydride ion acts as a nucleophile and attacks the electrophilic carbon in the nitrile, forming an imine anion . This imine anion can then accept a second hydride to form a dianion .
Safety and Hazards
The safety and hazards associated with nitriles depend on the specific compound. For instance, propionitrile, a simple aliphatic nitrile, is a colorless liquid that is used as a solvent and a precursor to other organic compounds . It does not have an OSHA permissible exposure limit, but the NIOSH recommended exposure limit is 6 ppm .
Zukünftige Richtungen
Nitriles, including 2-(Phenylthio)propanenitrile, have potential applications in various fields due to their unique physical and chemical properties. They can serve as precursors to other organic compounds, and their reactivity makes them useful in synthetic chemistry . Future research may explore new methods of synthesizing nitriles, novel reactions involving nitriles, and potential applications of these compounds in areas such as materials science, pharmaceuticals, and more .
Eigenschaften
IUPAC Name |
2-phenylsulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJIVFUDWSGSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylthio)propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2688030.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2688031.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2688037.png)
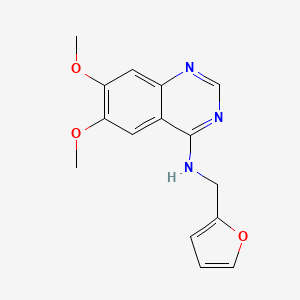

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2688040.png)

